molecular formula C6H3Cl2F2N B1324320 2,5-Dichloro-3-(difluoromethyl)pyridine CAS No. 71701-93-4

2,5-Dichloro-3-(difluoromethyl)pyridine

Cat. No. B1324320
CAS RN: 71701-93-4
M. Wt: 197.99 g/mol
InChI Key: GDFCUTHAIBYLSX-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 .


Molecular Structure Analysis

The InChI code for “2,5-Dichloro-3-(difluoromethyl)pyridine” is 1S/C6H3Cl2F2N/c7-3-1-4 (6 (9)10)5 (8)11-2-3/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,5-Dichloro-3-(difluoromethyl)pyridine” is a liquid with a refractive index of 1.514 at 20°C . It has a density of 1.516 g/mL at 25°C .

Scientific Research Applications

Synthesis of Pesticides

  • 2,3-Dichloro-5-trifluoromethyl pyridine, a similar derivative, is extensively used in the synthesis of pesticides. This involves reviewing normal processes for synthesizing this compound and evaluating each process for efficiency (Lu Xin-xin, 2006).

Quantum Chemical Calculations

  • The 35Cl nuclear quadrupole resonance spectra of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds were studied. This included semi-empirical calculations predicting values of nuclear quadrupole coupling constants, asymmetry parameters, and electric field gradients (M. Redshaw & W. J. Orville-Thomas, 1979).

Selective Functionalization Strategies

  • Different strategies for the selective functionalization of dichloropyridines at various sites have been explored. This includes deprotonation processes and treatment with various reagents to achieve site selectivity (E. Marzi, A. Bigi, M. Schlosser, 2001).

Functionalization of Difluoromethyl Group

  • The functionalization of 3-(difluoromethyl)pyridine via direct deprotonation and subsequent trapping with electrophiles in THF has been developed. This process allows access to a wider library of 3-(difluoroalkyl)pyridines (Laura Santos et al., 2020).

Synthesis and Coordination Chemistry

  • The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed. These ligands have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Palladium-Catalyzed Alkoxycarbonylation

  • 2,3-Dichloropyridines have been used in palladium-catalyzed alkoxycarbonylation processes, providing selective yields of alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates depending on reaction conditions (R. Crettaz, J. Waser, Y. Bessard, 2001).

Ligand for Transition-Metal Chemistry

  • 2,5-Dimesitylpyridine, a 2,5-disubstituted variant, has been shown to be a good binding ligand for transition-metal fragments with varying formal oxidation states and coligands. This diaryl pyridine supports mono- and dinuclear divalent Co complexes (Julia M. Stauber et al., 2011).

Safety And Hazards

“2,5-Dichloro-3-(difluoromethyl)pyridine” is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if contact occurs .

properties

IUPAC Name

2,5-dichloro-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCUTHAIBYLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630080
Record name 2,5-Dichloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-(difluoromethyl)pyridine

CAS RN

71701-93-4
Record name Pyridine, 2,5-dichloro-3-(difluoromethyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71701-93-4
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